4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol
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Description
4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol, also known as 4-Amino-5-benzodioxolyl-4H-1,2,4-triazole-3-thiol or simply ABT, is a synthetic organic compound that has a wide range of uses in scientific research. ABT has been used in a variety of research applications, including as a reagent for the synthesis of organic compounds, as a fluorescent dye for imaging, and as a bioactive compound for studying biochemical and physiological processes.
Scientific Research Applications
Antimicrobial Properties
This compound has been synthesized to enhance antimicrobial properties. It is a hybrid heterocyclic that contains different pharmacophores, such as benzodioxole and triazolo-thiadiazole. The in vitro antimicrobial activities of newly synthesized compounds were also evaluated .
Analgesic and Anti-inflammatory Activities
Various 1,2,4-triazole derivatives have been reported to possess diverse types of biological activities such as analgesic and anti-inflammatory .
Anticancer Properties
1,2,4-triazole derivatives have also been reported to possess anticancer properties .
Antimycobacterial Properties
1,2,4-triazole derivatives have been reported to possess antimycobacterial properties .
Antitumor Properties
Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed system have been found to possess varying pharmacological activities such as antitumor .
Anticonvulsant Properties
Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed system have been found to possess anticonvulsant activities .
Nitric Oxide (NO) Donor
Synthesized (4-nitro-1,2,3-triazolyl)furoxans were found to be capable of NO release in a broad range of concentrations, thus providing a novel platform for future drug design and related biomedical applications of heterocyclic NO donors .
Construction of Nitrogen-Containing Heterocyclic Scaffolds
The 4-nitro-1,2,3-triazole motif can be assembled using a straightforward protocol, which is beneficial for the construction of various nitrogen-containing heterocyclic scaffolds .
properties
IUPAC Name |
4-amino-3-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-13-8(11-12-9(13)16)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4,10H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGURDJNAHFULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol |
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